molecular formula C7H15Cl2N3O2 B1455115 1-Acetylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-46-7

1-Acetylpiperazine-2-carboxamide dihydrochloride

Cat. No. B1455115
M. Wt: 244.12 g/mol
InChI Key: XWKVYZFFTAVEEK-UHFFFAOYSA-N
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Description

1-Acetylpiperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O2 and a molecular weight of 244.12 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetylpiperazine-2-carboxamide dihydrochloride, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves the use of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • NK1 Antagonist Synthesis : A scalable synthetic route was developed for a neurokinin (NK)(1) antagonist, utilizing a key step involving the transformation of intermediates through an intramolecular cyclization process. The synthesis is notable for its lack of chromatographic purification, making it suitable for large-scale production (Araya, Kanazawa, & Akita, 2008).

  • DNA Interaction and Anticancer Potential : A study on axially substituted silicon (IV) phthalocyanine and naphthalocyanines with 1-acetylpiperazine units revealed significant DNA binding, cleavage activities, and topoisomerase I and II inhibitory effects. Notably, water-soluble derivatives showed promising cytotoxicity against various carcinoma cell lines, suggesting potential as anticancer drugs (Baş, Barut, Bıyıklıoğlu, & Özel, 2019).

Organic and Material Science Research

  • Peptide Mimetics and Drug Design : Bicyclic piperazine mimetics, resembling peptide β-turns and serving as high-Fsp3 cores for drug design, were synthesized through the Castagnoli-Cushman reaction. This methodology opens avenues for developing novel pharmaceuticals with enhanced biological activity (Usmanova et al., 2018).

  • Amino Acid-Derived Spirocyclic Derivatives : Research demonstrated the synthesis of chiral spirocyclic 2,6-dioxopiperazines from amino acid-derived alpha-quaternary alpha-amino nitriles. This approach, involving cyano hydration followed by cyclization and N-alkylation, contributes to the diversity of molecular scaffolds available for drug discovery (González-Vera, García-López, & Herranz, 2005).

Polymers and Biomedical Applications

  • Poly(amido-amine)s with Primary Amino Groups : This study focused on synthesizing poly(amido-amine)s with side substituent primary amino groups, which are valuable for nonviral vector development and drug delivery systems. The synthesis involves polyaddition reactions and provides a pathway for attaching carboxylated drugs to polymers (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Future Directions

Piperazine derivatives are gaining prominence in research due to their wide range of biological and pharmaceutical activity. A recent study reported a simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives, which can be easily prepared in a one-pot-one-step way from a protonated piperazine . This could potentially open up new avenues for the synthesis of compounds like 1-Acetylpiperazine-2-carboxamide dihydrochloride.

properties

IUPAC Name

1-acetylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.2ClH/c1-5(11)10-3-2-9-4-6(10)7(8)12;;/h6,9H,2-4H2,1H3,(H2,8,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKVYZFFTAVEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperazine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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